molecular formula C14H14O5 B14364372 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate CAS No. 90266-21-0

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate

Cat. No.: B14364372
CAS No.: 90266-21-0
M. Wt: 262.26 g/mol
InChI Key: PECLLJXURXPQIJ-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate is an organic compound belonging to the azulene family. Azulenes are known for their unique structure and properties, which include a non-benzenoid aromatic system. This compound is characterized by its distinctive azulene core, which is fused with a diacetate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cycloheptatriene, the compound can be synthesized through a series of reactions including oxidation and esterification. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The diacetate groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its effects are mediated through the modulation of specific molecular targets, leading to changes in cellular processes.

Comparison with Similar Compounds

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate can be compared with other azulene derivatives such as:

    Azulene: The parent compound with a simpler structure.

    1,2,3,5,6,7,8,8a-Octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene: A derivative with additional methyl and methylethenyl groups.

    1,2,3,3a-Tetrahydroazulene: Another derivative with a different hydrogenation pattern. These compounds share the azulene core but differ in their functional groups and hydrogenation states, which influence their chemical properties and applications.

Properties

CAS No.

90266-21-0

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(7-acetyloxy-3-oxo-2,3a-dihydro-1H-azulen-6-yl) acetate

InChI

InChI=1S/C14H14O5/c1-8(15)18-13-6-4-11-10(3-5-12(11)17)7-14(13)19-9(2)16/h4,6-7,11H,3,5H2,1-2H3

InChI Key

PECLLJXURXPQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2CCC(=O)C2C=C1)OC(=O)C

Origin of Product

United States

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